molecular formula C15H14N2 B584268 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 CAS No. 959605-52-8

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6

Cat. No.: B584268
CAS No.: 959605-52-8
M. Wt: 228.328
InChI Key: AWEWSJJCANQFRB-ALEXJTRMSA-N
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Description

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6: is a deuterated derivative of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The deuterium labeling is often used to study the pharmacokinetics and metabolic pathways of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminopyridine and 4-methylbenzaldehyde.

    Cyclization Reaction: The key step involves the cyclization of these starting materials in the presence of a suitable catalyst, such as a Lewis acid, to form the imidazo[1,2-a]pyridine core.

    Deuteration: The final step involves the introduction of deuterium atoms. This can be achieved through hydrogen-deuterium exchange reactions using deuterium gas or deuterated solvents under specific conditions.

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydroimidazo[1,2-a]pyridines.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique electronic properties and reactivity.

Biology:

  • Investigated for its potential as a bioactive molecule in various biological assays.
  • Used in the study of enzyme interactions and metabolic pathways.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
  • Used in drug development studies to understand its pharmacokinetics and metabolism.

Industry:

  • Utilized in the development of new materials with specific electronic properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The deuterium labeling helps in tracking the compound’s metabolic pathways and understanding its pharmacokinetics.

Comparison with Similar Compounds

    6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine: The non-deuterated version of the compound.

    2-Phenylimidazo[1,2-a]pyridine: A similar compound with a phenyl group instead of a methylphenyl group.

    2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: A compound with a chlorophenyl group, showing different reactivity and biological activity.

Uniqueness:

  • The presence of deuterium atoms in 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 makes it unique for studying metabolic pathways and pharmacokinetics.
  • The specific substitution pattern on the imidazo[1,2-a]pyridine ring imparts distinct electronic properties and reactivity compared to other similar compounds.

Properties

CAS No.

959605-52-8

Molecular Formula

C15H14N2

Molecular Weight

228.328

IUPAC Name

5,7,8-trideuterio-2-(4-methylphenyl)-6-(trideuteriomethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3/i2D3,5D,8D,9D

InChI Key

AWEWSJJCANQFRB-ALEXJTRMSA-N

SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C

Synonyms

2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine-d6

Origin of Product

United States

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